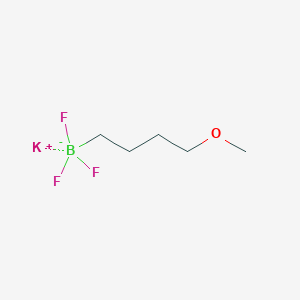
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reduction: The ketone group in 4,4-difluorocyclohexanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Protection: The alcohol group is then protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Amination: The protected alcohol undergoes amination with an appropriate amine source, such as ethylamine, under basic conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are common.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
®-1-(4,4-Difluorocyclohexyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4,4-Difluorocyclohexyl)methanamine: A structurally similar compound with a methanamine group instead of an ethanamine group.
1-(4,4-Difluorocyclohexyl)propan-1-amine: A compound with a propanamine group, differing in the length of the carbon chain.
Uniqueness: (S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The compound’s chiral nature allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
Properties
Molecular Formula |
C8H15F2N |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)ethanamine |
InChI |
InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3/t6-/m0/s1 |
InChI Key |
PQXBNSCUACNFMG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(F)F)N |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)

![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)





![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)


